Regioisomeric Selectivity: Physical Form and Handling Advantages Over the [1,5-c] Isomer
The unsubstituted Imidazo[2,1-d][1,3,5]oxadiazepine core (amorphous solid) offers a distinct physical form compared to its close analog, 1H,5H-Imidazo[1,5-c][1,3,5]oxadiazepine (CAS 708262-93-5, a low-melting solid or oil) . While both share the same molecular formula (C6H5N3O), the [2,1-d] isomer is typically supplied in a more readily weighable, stable amorphous solid form, a critical factor for precise stoichiometric control in multi-step syntheses . This difference arises from the altered ring fusion geometry affecting crystal packing energy.
| Evidence Dimension | Physical Form at Room Temperature |
|---|---|
| Target Compound Data | Amorphous solid |
| Comparator Or Baseline | 1H,5H-Imidazo[1,5-c][1,3,5]oxadiazepine (CAS 708262-93-5): Low-melting solid / oil |
| Quantified Difference | Qualitative difference; superior handling for solid-dispensing automation. |
| Conditions | Visual and physical state description per supplier specifications (typical purity 95%) |
Why This Matters
For procurement, a free-flowing amorphous solid minimizes handling losses and ensures reproducible molar equivalents in automated parallel synthesis, unlike a low-melting or oily comparator which complicates precise weighing.
